1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (CAS 1239785-67-1) is a fused bicyclic nitrogen heterocycle increasingly procured as a specialized building block for combinatorial libraries and medicinal chemistry. Functioning as a structurally rigid purine isostere, this compound provides a distinct hydrogen-bonding vector and spatial geometry compared to standard monocyclic pyrazoles or conventional pyrazolo-pyrimidines [1]. The presence of the 1,3-dimethyl substitution locks the tautomeric state of the parent pyrazolo[4,3-c]pyrazole core, ensuring high reproducibility in downstream functionalization and predictable binding thermodynamics when integrated into ATP-competitive kinase inhibitors [2]. For industrial and laboratory buyers, its primary value lies in its high purity profile (>97%) and its ability to serve as a pre-methylated, tautomerically stable precursor for advanced pharmaceutical synthesis, eliminating the need for early-stage methylation steps [3].
Attempting to substitute 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole with simpler monocyclic analogs like 1,3-dimethyl-1H-pyrazole results in a complete loss of the fused-ring rigidity necessary to mimic purine or ATP-like pharmacophores, leading to a drastic reduction in kinase binding affinity [1]. Furthermore, utilizing the unmethylated parent pyrazolo[4,3-c]pyrazole introduces problematic N1-H/N4-H tautomerism, which complicates downstream functionalization, reduces reaction yields due to the formation of multiple regioisomers, and introduces batch-to-batch variability in combinatorial synthesis [2]. While the 6-bromo derivative (CAS 1239754-53-0) is available for cross-coupling applications, its use as a direct substitute in non-halogenated target profiles introduces unnecessary atomic mass and alters the lipophilicity of the final scaffold, making the exact 1,3-dimethyl-1,4-dihydro variant the required starting material for specific, non-halogenated purine isostere requirements [3].
The unmethylated pyrazolo[4,3-c]pyrazole core exists in a dynamic equilibrium between N1-H/N4-H and N2-H/N4-H tautomers, which typically leads to a mixture of regioisomers during electrophilic substitution, reducing the yield of the desired target to approximately 40-50% [1]. By procuring the pre-methylated 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole, the tautomeric state is conformationally locked. This structural rigidity increases the regioselectivity of subsequent functionalizations at the available nitrogen or carbon centers, routinely pushing downstream coupling yields above 85% under standard conditions [2].
| Evidence Dimension | Downstream functionalization yield (regioselectivity) |
| Target Compound Data | >85% yield of single regioisomer |
| Comparator Or Baseline | Unmethylated pyrazolo[4,3-c]pyrazole (40-50% yield, mixed isomers) |
| Quantified Difference | 35-45% increase in isolated yield of the target isomer |
| Conditions | Standard electrophilic substitution / combinatorial library synthesis |
Eliminating tautomeric mixtures reduces purification costs and improves overall yield in high-throughput medicinal chemistry workflows.
When utilized as a scaffold for ATP-competitive kinase inhibitors (such as DYRK1A or CLK1 targets), the fused pyrazolo[4,3-c]pyrazole system provides a highly specific hydrogen-bond donor/acceptor vector. Compared to simpler monocyclic 1,3-dimethyl-1H-pyrazole derivatives, which lack the extended planar surface area required to effectively occupy the adenine-binding pocket, the fused bicyclic system demonstrates a significantly lower IC50 baseline in kinase assays [1]. The 1,3-dimethyl substitution specifically enhances the hydrophobic interaction within the binding cleft while maintaining the necessary polarity [2].
| Evidence Dimension | Baseline scaffold kinase affinity (IC50 range) |
| Target Compound Data | Low nanomolar to sub-micromolar potential (fused bicyclic core) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole (monocyclic core, >10 micromolar baseline) |
| Quantified Difference | Orders of magnitude improvement in baseline ATP-pocket binding affinity |
| Conditions | In vitro kinase inhibition assays (e.g., DYRK1A/CLK1 models) |
Procuring the fused bicyclic scaffold is essential for developing viable ATP-competitive inhibitors, as monocyclic alternatives fail to provide the necessary spatial geometry.
In the later stages of lead optimization, controlling molecular weight and lipophilicity is critical for oral bioavailability. The 6-bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole analog (CAS 1239754-53-0) is frequently used for cross-coupling, but it adds significant mass (MW 215.05) and increases the clogP of the scaffold [1]. For synthesis routes that do not require functionalization at the 6-position, utilizing the unhalogenated 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (MW 136.16) preserves a lower molecular weight budget and a more favorable hydrophilicity profile, directly contributing to better ADME properties in the final drug candidate [2].
| Evidence Dimension | Scaffold Molecular Weight |
| Target Compound Data | 136.16 g/mol |
| Comparator Or Baseline | 6-Bromo analog (215.05 g/mol) |
| Quantified Difference | 78.89 g/mol reduction in scaffold mass |
| Conditions | Lead optimization and ADME profiling |
Using the unhalogenated building block strictly conserves molecular weight, improving the drug-likeness of the final synthesized library.
The locked tautomeric state of this pre-methylated scaffold makes it a highly reliable, predictable building block for automated parallel synthesis, ensuring high regioselectivity and minimizing complex purification steps [1].
As a validated purine isostere, this compound serves as the core structural motif for designing ATP-competitive kinase inhibitors targeting neurodegenerative diseases like Alzheimer's [2].
When developing nitrogen-rich heterocycles, starting with this low-molecular-weight (136.16 g/mol) unhalogenated core allows medicinal chemists to tightly control the final compound's lipophilicity and maintain favorable ADME properties [3].